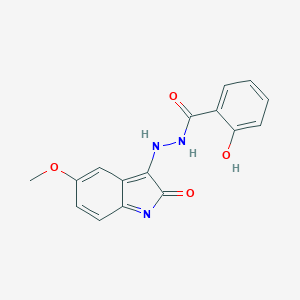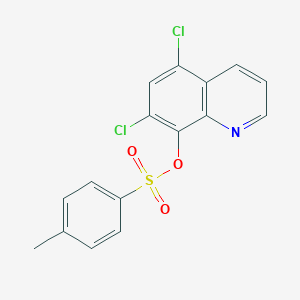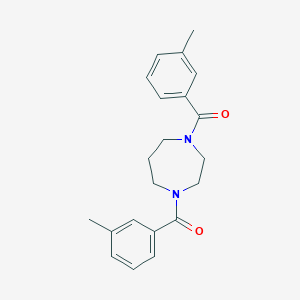![molecular formula C15H17N5O4S B246389 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide, also known as MTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MTAA is a thiadiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is not fully understood, but it is thought to exert its effects through the modulation of various signaling pathways and cellular processes. 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its anti-cancer activity. In addition, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may underlie its effects on neuronal function.
Biochemical and Physiological Effects:
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of ion channel and neurotransmitter receptor activity, and inhibition of DNA synthesis and repair enzymes. These effects suggest that 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide may have potential therapeutic applications in a variety of disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its broad range of potential applications, which makes it a versatile tool for investigating various biological processes. However, one limitation is that the exact mechanism of action of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide. One area of interest is the development of new compounds based on the 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide scaffold with improved activity and specificity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide on ion channels and neurotransmitter receptors, which may provide insights into the development of new therapies for neurological disorders. Finally, further research is needed to fully understand the anti-cancer activity of 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide and to determine its potential as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide can be synthesized using a variety of methods, including the reaction of 4-morpholin-4-yl-1,2,5-thiadiazol-3-amine with ethyl 2-bromoacetate, followed by reaction with methyl hydrazinecarboxylate and 6-oxocyclohexa-2,4-dien-1-ylideneacetic acid. The resulting product can be purified using column chromatography and characterized using various analytical techniques such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anti-cancer drugs. In neurobiology, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have therapeutic potential for the treatment of neurological disorders. In drug discovery, 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide has been used as a scaffold for the development of new compounds with improved activity and specificity.
Propriétés
Formule moléculaire |
C15H17N5O4S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N//'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C15H17N5O4S/c21-12-4-2-1-3-11(12)9-16-17-13(22)10-24-15-14(18-25-19-15)20-5-7-23-8-6-20/h1-4,9,16H,5-8,10H2,(H,17,22)/b11-9+ |
Clé InChI |
TYTGDKAOGJWARW-PKNBQFBNSA-N |
SMILES isomérique |
C1COCCN1C2=NSN=C2OCC(=O)NN/C=C/3\C=CC=CC3=O |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC=CC3=O |
SMILES canonique |
C1COCCN1C2=NSN=C2OCC(=O)NNC=C3C=CC=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)




![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)

![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)



![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)